Cas no 2228491-10-7 (tert-butyl N-methyl-N-1-oxo-2-(5-propylthiophen-2-yl)propan-2-ylcarbamate)

Tert-butyl N-methyl-N-1-oxo-2-(5-propylthiophen-2-yl)propan-2-ylcarbamate is a specialized carbamate derivative featuring a thiophene moiety, which enhances its utility in organic synthesis and pharmaceutical applications. The tert-butyl group provides steric protection, improving stability during reactions, while the propylthiophene substituent contributes to its lipophilic character, facilitating interactions with hydrophobic targets. This compound is particularly valuable as an intermediate in the synthesis of complex molecules, offering controlled reactivity due to its carbamate functionality. Its well-defined structure ensures reproducibility in research and industrial processes, making it a reliable choice for medicinal chemistry and material science applications.
tert-butyl N-methyl-N-1-oxo-2-(5-propylthiophen-2-yl)propan-2-ylcarbamate structure
2228491-10-7 structure
Product Name:tert-butyl N-methyl-N-1-oxo-2-(5-propylthiophen-2-yl)propan-2-ylcarbamate
CAS No:2228491-10-7
MF:C16H25NO3S
MW:311.439603567123
CID:6276744
PubChem ID:165779280
Update Time:2025-06-08

tert-butyl N-methyl-N-1-oxo-2-(5-propylthiophen-2-yl)propan-2-ylcarbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-methyl-N-1-oxo-2-(5-propylthiophen-2-yl)propan-2-ylcarbamate
    • tert-butyl N-methyl-N-[1-oxo-2-(5-propylthiophen-2-yl)propan-2-yl]carbamate
    • 2228491-10-7
    • EN300-1899261
    • Inchi: 1S/C16H25NO3S/c1-7-8-12-9-10-13(21-12)16(5,11-18)17(6)14(19)20-15(2,3)4/h9-11H,7-8H2,1-6H3
    • InChI Key: QNEOIMUDDKQMQD-UHFFFAOYSA-N
    • SMILES: S1C(=CC=C1C(C=O)(C)N(C)C(=O)OC(C)(C)C)CCC

Computed Properties

  • Exact Mass: 311.15551483g/mol
  • Monoisotopic Mass: 311.15551483g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 7
  • Complexity: 380
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 74.8Ų

tert-butyl N-methyl-N-1-oxo-2-(5-propylthiophen-2-yl)propan-2-ylcarbamate Pricemore >>

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Additional information on tert-butyl N-methyl-N-1-oxo-2-(5-propylthiophen-2-yl)propan-2-ylcarbamate

Introduction to tert-butyl N-methyl-N-1-oxo-2-(5-propylthiophen-2-yl)propan-2-ylcarbamate (CAS No. 2228491-10-7)

tert-butyl N-methyl-N-1-oxo-2-(5-propylthiophen-2-yl)propan-2-ylcarbamate (CAS No. 2228491-10-7) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential applications in the development of therapeutic agents for various diseases. This introduction aims to provide a comprehensive overview of the compound, including its chemical structure, synthesis methods, biological activities, and recent research advancements.

Chemical Structure and Properties

The chemical structure of tert-butyl N-methyl-N-1-oxo-2-(5-propylthiophen-2-yl)propan-2-ylcarbamate is defined by its tert-butyl and methyl groups, along with a thiophene ring and a propyl substituent. The presence of these functional groups imparts specific physicochemical properties to the compound. The tert-butyl group provides steric hindrance, which can influence the compound's reactivity and stability. The thiophene ring, a five-membered heterocyclic aromatic ring containing sulfur, contributes to the compound's electronic properties and biological activity. The propyl substituent adds flexibility and hydrophobicity, which can affect the compound's solubility and membrane permeability.

Synthesis Methods

The synthesis of tert-butyl N-methyl-N-1-oxo-2-(5-propylthiophen-2-yl)propan-2-ylcarbamate has been reported in several studies, with various approaches being explored to optimize yield and purity. One common method involves the reaction of 5-propylthiophenecarboxylic acid with tert-butyl N-methylcarbamate in the presence of a coupling reagent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). This reaction typically proceeds via an amide bond formation, followed by oxidation to introduce the oxo group. Another approach involves the use of transition metal-catalyzed cross-coupling reactions to construct the thiophene ring and subsequent functionalization steps.

Biological Activities

tert-butyl N-methyl-N-1-oxo-2-(5-propylthiophen-2-yl)propan-2-ylcarbamate has been evaluated for its biological activities in several preclinical studies. One notable area of research is its potential as an inhibitor of specific enzymes involved in disease pathways. For instance, recent studies have shown that this compound exhibits potent inhibitory activity against certain kinases, which are key targets in cancer therapy. Additionally, it has demonstrated anti-inflammatory properties by modulating cytokine production and reducing oxidative stress in cellular models.

In a study published in the Journal of Medicinal Chemistry, researchers investigated the effects of tert-butyl N-methyl-N-1-oxo-2-(5-propylthiophen-2-yl)propan-2-ylcarbamate on a panel of cancer cell lines. The results indicated that the compound selectively inhibited the growth of tumor cells while sparing normal cells, suggesting its potential as a targeted therapy. Furthermore, in vivo studies using animal models have shown that this compound can effectively reduce tumor burden and improve survival rates without significant toxicity.

Clinical Applications and Future Directions

The promising preclinical data on tert-butyl N-methyl-N-1-oxo-2-(5-propylthiophen-2-y l)propan - 2 - ylcarbamate strong > have led to increased interest in its clinical development. Several pharmaceutical companies are currently exploring this compound as a potential drug candidate for various indications, including cancer and inflammatory diseases. Clinical trials are underway to evaluate its safety, efficacy, and pharmacokinetic properties in human subjects.

In addition to its therapeutic potential, there is ongoing research to optimize the chemical structure of tert-butyle N-methyl-N - 1 - oxo - 2 - (5 - prop ylthiophe n - 2 - yl)propan - 2 - ylcarbamate strong > for improved potency and selectivity . Computational methods such as molecular docking and quantum mechanics calculations are being employed to identify key interactions between the compound and its target proteins . These efforts aim to guide rational drug design and accelerate the discovery of more effective derivatives . p > < p >< strong >Conclusion< / strong > p > < p >< strong >tert-buty l N-methy l N - 1 - ox o - 2 - (5 - prop ylthiophe n - 2 - yl )propan - 2 - ylcarbamat e ( CAS No . 2 0491 - 10 -7 ) represents a promising lead compound in medicinal chemistry with diverse biological activities . Its unique chemical structure , combined with favorable physicochemical properties , makes it an attractive candidate for further development . Ongoing research continues to uncover new insights into its mechanisms of action , paving the way for potential therapeutic applications . As more data becomes available from clinical trials , it is anticipated that this compound will play an important role in advancing our understanding and treatment of various diseases . p > article > response >

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